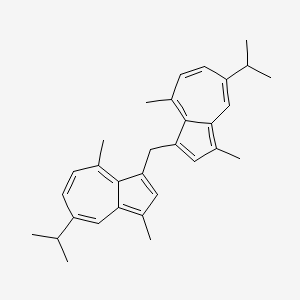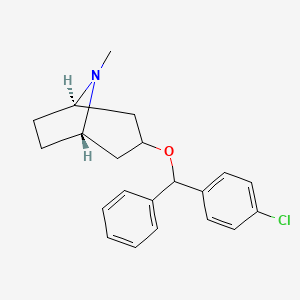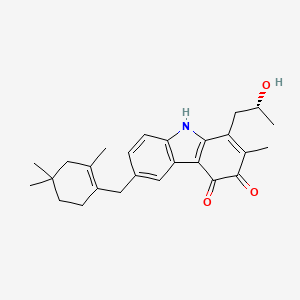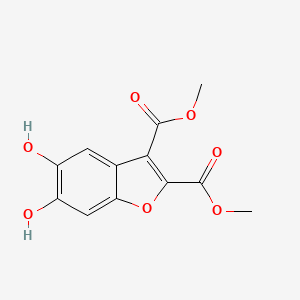
Kynapcin-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kynapcin-13 is a natural product found in Polyozellus multiplex with data available.
Applications De Recherche Scientifique
Metabolic Flux Analysis and Software Frameworks
Kynapcin-13's application in the field of scientific research extends to metabolic flux analysis, specifically in the context of software frameworks. The implementation of scientific workflow applications, which automate routine operations and facilitate distributed computing, is crucial. A key example is the 13C isotope-based Metabolic Flux Analysis (13C-MFA), where this compound plays a role. This process involves complex tasks such as model setup, data acquisition, and visualization, all requiring significant human intervention and data integration from diverse sources (Dalman et al., 2010).
Inhibition of Prolyl Endopeptidase
This compound, identified as a benzofuran compound from Polyozellus multiplex, has been found to non-competitively inhibit prolyl endopeptidase (PEP), a serine protease. It exhibits this inhibitory effect with an IC50 value of 76.80 µM. This discovery highlights its potential role in the modulation of PEP activity, which can be a significant aspect of research in enzymology and therapeutic applications (Kim, Park, & Song, 2002).
Structural Revision and Synthesis Studies
Further research into this compound includes the structural revision of related compounds like kynapcin-12 by total synthesis. This process involves complex chemical methods such as Suzuki-Miyaura coupling and oxidation steps. The synthesized compounds are then evaluated for their inhibitory activities against prolyl oligopeptidase (POP) and their effects on cancer cells. Such studies are crucial for understanding the chemical structure and potential therapeutic applications of this compound related compounds (Takahashi et al., 2014).
Propriétés
Formule moléculaire |
C12H10O7 |
|---|---|
Poids moléculaire |
266.2 g/mol |
Nom IUPAC |
dimethyl 5,6-dihydroxy-1-benzofuran-2,3-dicarboxylate |
InChI |
InChI=1S/C12H10O7/c1-17-11(15)9-5-3-6(13)7(14)4-8(5)19-10(9)12(16)18-2/h3-4,13-14H,1-2H3 |
Clé InChI |
CGSINLRWTHVPKP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(OC2=CC(=C(C=C21)O)O)C(=O)OC |
Synonymes |
kynapcin-13 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)
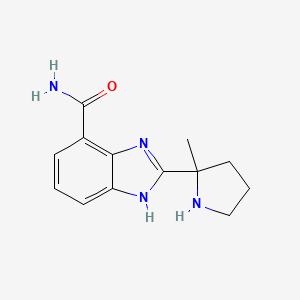
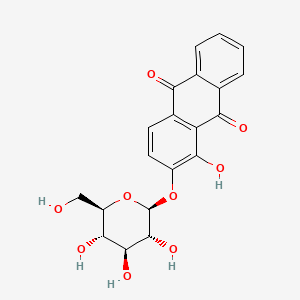
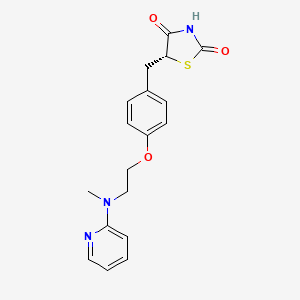
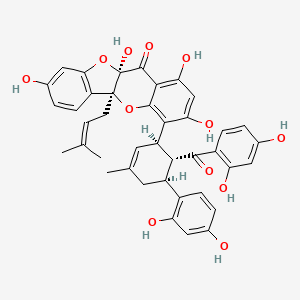
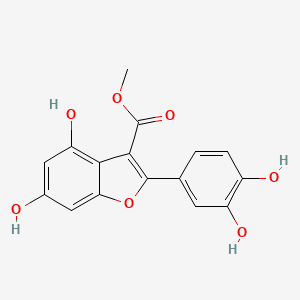
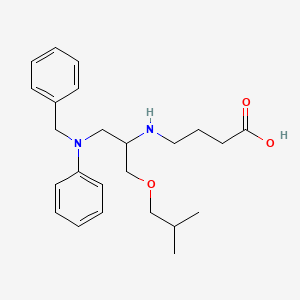

![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea](/img/structure/B1250531.png)
